1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride
Overview
Description
1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride is a chemical compound with the molecular formula C15H20N4O·HCl. It is a derivative of piperazine and contains a benzyl group attached to a 1,2,4-oxadiazole ring
Mechanism of Action
Target of action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives often interact with neurotransmitter receptors, such as serotonin and dopamine receptors .
Mode of action
The mode of action would depend on the specific target. For instance, if the compound targets serotonin receptors, it might act as an agonist (activating the receptor) or antagonist (blocking the receptor), leading to changes in neural signaling .
Biochemical pathways
The affected pathways would also depend on the specific target. Using the serotonin receptor example, the compound could affect mood regulation, sleep, appetite, and other physiological processes regulated by serotonin .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its size, polarity, and stability. For instance, the presence of the piperazine ring might enhance its solubility, potentially improving absorption and distribution .
Result of action
The molecular and cellular effects would depend on the specific target and mode of action. If the compound acts on serotonin receptors, it could alter neural signaling and lead to changes in mood, sleep, and other physiological processes .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit binding affinity towards certain enzymes, potentially acting as an inhibitor or activator depending on the context. For instance, it may interact with protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), influencing their activity and downstream signaling pathways . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall biochemical activity.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it exhibits cytotoxic activity against tumor and non-tumor mammalian cell lines, including rat glial cells, human cervical cells, colon adenocarcinoma cells, mouse embryo cells, and rat heart myoblasts . These effects are likely mediated through the compound’s interactions with key signaling molecules and transcription factors, leading to alterations in gene expression and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the target enzyme. For example, it may inhibit the activity of protein-tyrosine phosphatase 1B (PTP1B), leading to enhanced insulin signaling and glucose uptake in cells . Additionally, it may activate chemokine receptor type 4 (CXCR4), influencing immune cell migration and response. These binding interactions often involve specific amino acid residues within the enzyme’s active site, resulting in conformational changes that modulate enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced insulin sensitivity and anti-inflammatory properties . At higher doses, it may induce toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage level. These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may influence the activity of key metabolic enzymes, such as those involved in glycolysis, gluconeogenesis, and lipid metabolism . By modulating these pathways, the compound can alter the levels of metabolites and energy production within cells, impacting overall cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may interact with membrane transporters, facilitating its uptake into cells and subsequent distribution to various cellular compartments . Additionally, binding proteins within the cytoplasm and organelles may influence the compound’s localization and accumulation, affecting its activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting energy production and metabolic processes. The precise localization of the compound within cells determines its specific biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride typically involves the following steps:
Condensation Reaction: The starting materials, such as benzyl carbazate and an appropriate aldehyde, undergo a condensation reaction to form an intermediate compound.
Oxidative Cyclization: The intermediate compound is then subjected to oxidative cyclization, which involves the formation of the 1,2,4-oxadiazole ring.
Piperazine Addition: Piperazine is added to the reaction mixture, and the resulting product is purified to obtain the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which involve the addition of oxygen atoms or the removal of hydrogen atoms.
Reduction: Reduction reactions can be performed to convert the compound into its reduced form.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium dichloroisocyanurate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride can be compared with other similar compounds, such as 1,2,4-oxadiazole derivatives and piperazine derivatives. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the benzyl group and the 1,2,4-oxadiazole ring, which contributes to its distinct properties and applications.
Properties
IUPAC Name |
3-benzyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O.ClH/c1-12(19-9-7-16-8-10-19)15-17-14(18-20-15)11-13-5-3-2-4-6-13;/h2-6,12,16H,7-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBSKZVBEUQNGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)CC2=CC=CC=C2)N3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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